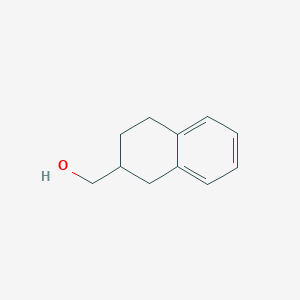

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPWWAHQDTYCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-15-5 | |

| Record name | NSC56583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1,2,3,4 Tetrahydronaphthalen 2 Ylmethanol

Functional Group Transformations at the Methanol (B129727) Moiety of 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol

The primary alcohol group is the most reactive site on the molecule for many chemical transformations. Its position on a stereocenter of the saturated ring allows for a variety of functional group interconversions, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde (1,2,3,4-tetrahydronaphthalene-2-carbaldehyde) or the carboxylic acid (1,2,3,4-tetrahydronaphthalene-2-carboxylic acid). The final product is determined by the choice of oxidizing agent and the reaction conditions employed.

Mild oxidizing agents, such as Pyridinium (B92312) chlorochromate (PCC), are selective for the conversion of primary alcohols to aldehydes. libretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent overoxidation to the carboxylic acid. numberanalytics.com The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction where a proton is removed from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond of the aldehyde. chemistrysteps.com

Conversely, strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, or chromic acid (Jones reagent), will oxidize the primary alcohol to the carboxylic acid. doubtnut.compressbooks.pub This transformation proceeds through the intermediate aldehyde, which is rapidly hydrated in the aqueous medium and further oxidized. libretexts.org For benzylic alcohols, KMnO₄ is a particularly effective reagent for this complete oxidation. youtube.comresearchgate.net

| Product | Reagent(s) | Typical Conditions | Reaction Type |

|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature | Partial Oxidation |

| 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | Potassium permanganate (KMnO₄), H⁺/OH⁻ | Aqueous solution, Heat | Full Oxidation |

The reduction of the methanol moiety in this compound to its corresponding alkyl derivative, 2-methyl-1,2,3,4-tetrahydronaphthalene, involves the complete removal of the hydroxyl group, a process known as deoxygenation. This transformation is challenging due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻) and typically requires a two-step approach.

A classic method involves converting the alcohol into a derivative with a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate ester can then be reduced with a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The hydride ion acts as a nucleophile, displacing the tosylate group in an Sₙ2 reaction to form the final alkyl product.

More modern methods allow for the direct deoxygenation of benzylic alcohols. organic-chemistry.orgnih.gov One such protocol involves the use of a silane, like phenylsilane (B129415) (PhSiH₃), in the presence of a catalyst. organic-chemistry.org These methods offer milder reaction conditions and avoid the use of stoichiometric, highly reactive metal hydrides.

| Method | Step 1 Reagents | Step 2 Reagents | Key Intermediate |

|---|---|---|---|

| Two-Step (Classic) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Lithium aluminum hydride (LiAlH₄) | 2-(Tosyloxymethyl)-1,2,3,4-tetrahydronaphthalene |

| One-Step (Modern) | Phenylsilane (PhSiH₃), Catalyst (e.g., Ph₃P=O) | Direct Deoxygenation |

The hydroxyl group of this compound readily participates in esterification and etherification reactions, providing straightforward routes to a wide array of derivatives.

Esterification is most commonly achieved through the Fischer esterification method. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). britannica.comscienceinfo.com The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, or the water generated as a byproduct is removed during the reaction. libretexts.org The mechanism involves protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Etherification is frequently accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves a two-step sequence where the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. jk-sci.combyjus.com This alkoxide then reacts with a primary alkyl halide (or other substrate with a good leaving group) in an Sₙ2 reaction to form the ether. wikipedia.orgbyjus.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions, which can be significant with secondary or tertiary halides. masterorganicchemistry.com

| Reaction Type | Reactant(s) | Catalyst/Base | Product Type |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Williamson Ether Synthesis | Alkyl Halide (R'-X) | Strong Base (e.g., NaH) | Ether |

Nucleophilic substitution at the carbon bearing the hydroxyl group in this compound requires the conversion of the poor leaving group, hydroxide (OH⁻), into a better one. This can be achieved under different conditions, potentially leading to either Sₙ1 or Sₙ2 reaction pathways.

Under strongly acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). This species can depart as a neutral water molecule, a good leaving group, generating a secondary carbocation. libretexts.orglibretexts.org This carbocation is stabilized by the adjacent fused aromatic ring (a benzylic-like effect), favoring an Sₙ1 mechanism . The carbocation can then be attacked by weak nucleophiles. perlego.com

Alternatively, the alcohol can be converted into an alkyl halide or a sulfonate ester (e.g., tosylate). For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride or bromide. These alkyl halides can then undergo substitution with strong nucleophiles, such as cyanide (CN⁻) or azide (B81097) (N₃⁻), via an Sₙ2 mechanism . masterorganicchemistry.comyoutube.com This pathway involves a backside attack by the nucleophile and results in an inversion of stereochemistry at the carbon center. youtube.com

Reactivity of the Tetrahydronaphthalene Ring System in this compound

The aromatic ring of the tetrahydronaphthalene core is susceptible to electrophilic attack, allowing for the introduction of various functional groups onto this part of the molecule.

The fused alicyclic ring of the tetralin system acts as an electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution (EAS). This activating effect is similar to that of a simple alkyl group. As an activating group, the substituent directs incoming electrophiles to the ortho and para positions relative to the points of fusion. In the tetralin system, the positions ortho to the alicyclic ring are C-5 and C-8, while the positions para are C-6 and C-7.

Nitration is a classic example of an EAS reaction. The nitration of tetralin itself with a mixture of nitric acid and sulfuric acid is known to produce a mixture of 5-nitro-1,2,3,4-tetrahydronaphthalene (B1294722) and 6-nitro-1,2,3,4-tetrahydronaphthalene. materialsciencejournal.org The presence of the -CH(CH₂OH)-CH₂- substituent at the 2-position of the alicyclic ring is expected to have a minor electronic influence on the aromatic ring but may introduce steric hindrance that further influences the regioselectivity of the substitution.

Friedel-Crafts reactions are another important class of EAS. Friedel-Crafts acylation, for instance, involves reacting the tetralin system with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). stackexchange.comwikipedia.org This reaction introduces an acyl group onto the aromatic ring, typically at the least sterically hindered activated position. Due to the deactivating nature of the introduced acyl group, polyacylation is generally not observed. youtube.com

| Reaction | Electrophile | Typical Reagents | Expected Major Products |

|---|---|---|---|

| Nitration | NO₂⁺ (Nitronium ion) | HNO₃ / H₂SO₄ | 5-Nitro and 7-Nitro derivatives |

| Friedel-Crafts Acylation | RCO⁺ (Acylium ion) | RCOCl / AlCl₃ | 5-Acyl and 7-Acyl derivatives |

Addition Reactions to the Saturated Ring (e.g., Further Hydrogenation)

The 1,2,3,4-tetrahydronaphthalene (B1681288) core contains a benzene (B151609) ring fused to a cyclohexane (B81311) ring. While the aromatic ring is relatively stable, the saturated cyclohexane portion can undergo further addition reactions, most notably hydrogenation. This process converts the tetralin framework into a decalin (decahydronaphthalene) system.

The hydrogenation of tetralin and its derivatives is a well-documented process, typically requiring a metal catalyst and a source of hydrogen (H₂). researchgate.netmdpi.com The reaction proceeds by saturating the aromatic ring, leading to the formation of decalin. For this compound, this transformation would yield (decahydronaphthalen-2-yl)methanol. The reaction generally does not affect the primary alcohol group under standard hydrogenation conditions.

The process involves the adsorption of both the tetralin substrate and hydrogen onto the surface of a heterogeneous catalyst, such as nickel, iridium, platinum, or palladium. researchgate.netmdpi.com The hydrogenation of the aromatic ring is a stepwise process, and the choice of catalyst and reaction conditions (temperature, pressure) can influence the reaction rate and the stereochemistry of the resulting decalin product. researchgate.net The reaction typically produces a mixture of cis- and trans-decalin isomers.

Table 1: Catalytic Hydrogenation of Tetralin Derivatives

| Catalyst | Pressure (bar) | Temperature (°C) | Primary Product(s) | Reference |

|---|---|---|---|---|

| Ni/SiO₂ | 30 | 270 | cis- and trans-Decalins | researchgate.net |

| Ir/SiO₂ | 30 | 270 | cis- and trans-Decalins | researchgate.net |

| NiMo/Al₂O₃ | Varies | ~300 | Decalins | mdpi.com |

| CoMo/Al₂O₃ | Varies | ~300 | Decalins | mdpi.com |

This table presents typical conditions for the hydrogenation of the parent tetralin ring, which are analogous to the expected conditions for this compound.

Ring-Opening and Rearrangement Reactions

Ring-Opening: The saturated ring of the tetralin moiety is relatively stable and requires significant energy input to undergo ring-opening. Such reactions are typically performed at high temperatures and pressures over specialized catalysts, such as bifunctional catalysts containing both metal and acidic sites (e.g., Pt/HY zeolite). ou.edu For this compound, the process would first involve hydrogenation to the decalin derivative, followed by catalytic cracking and isomerization of the saturated rings. ou.edu The products are typically a complex mixture of smaller alkanes and cycloalkanes.

Rearrangement Reactions: Under acidic conditions, this compound could potentially undergo rearrangement reactions. Protonation of the primary alcohol would form a good leaving group (water), which could depart to form a primary carbocation. However, primary carbocations are highly unstable and would likely rearrange immediately. A 1,2-hydride shift from the C2 position to the adjacent methylene (B1212753) carbon would produce a more stable secondary carbocation at C2. mvpsvktcollege.ac.inbdu.ac.in Alternatively, a more complex skeletal reorganization, such as a Wagner-Meerwein rearrangement, could occur, leading to ring contraction or expansion, although this is less common. wikipedia.orgnumberanalytics.com These types of rearrangements are driven by the formation of a more stable carbocation intermediate. bdu.ac.in

Elucidation of Reaction Mechanisms Pertaining to this compound

Mechanistic Pathways of Functional Group Interconversions

The primary alcohol (-CH₂OH) of this compound is a versatile functional group that can be converted into a wide array of other functionalities. imperial.ac.ukorganic-chemistry.org These transformations are fundamental in organic synthesis.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid.

Mechanism to Aldehyde: Using mild oxidizing agents like Pyridinium Chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) prevents over-oxidation. The mechanism involves the formation of a chromate ester, followed by a rate-determining E2 elimination of a proton from the carbinol carbon, yielding the aldehyde, Cr(IV), and a pyridinium salt. imperial.ac.uk

Mechanism to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in aqueous conditions, will oxidize the primary alcohol to the corresponding carboxylic acid, 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. The reaction proceeds through the aldehyde, which is then hydrated and further oxidized. imperial.ac.uksolubilityofthings.com

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen.

Mechanism with SOCl₂ (to Chloride): In the presence of a non-nucleophilic solvent, the reaction with thionyl chloride proceeds through the formation of a chlorosulfite ester. The chloride ion released then attacks the carbon atom in an Sₙ2 mechanism, leading to an inversion of stereochemistry if the center were chiral and the reaction site. ub.edu In the case of this primary alcohol, the reaction is a straightforward substitution.

Mechanism with PBr₃ (to Bromide): Phosphorus tribromide reacts with the alcohol to form a phosphite (B83602) ester. The bromide ion then acts as a nucleophile in an Sₙ2 displacement to yield the alkyl bromide and HOPBr₂. ub.edu

Conversion to Sulfonate Esters: To create a better leaving group for nucleophilic substitution, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate.

Mechanism: The alcohol acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. The base neutralizes the HCl byproduct. This process forms the sulfonate ester while retaining the configuration of the stereocenter. ub.edu

Table 2: Selected Functional Group Interconversions of Primary Alcohols

| Transformation | Reagent(s) | Solvent | Product Functional Group | General Mechanism |

|---|---|---|---|---|

| Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Aldehyde | Chromate Ester Formation / Elimination |

| Oxidation | KMnO₄, H₃O⁺ | Water | Carboxylic Acid | Oxidation via Aldehyde Hydrate |

| Substitution | SOCl₂, Pyridine | Ether | Alkyl Chloride | Sₙ2 on Chlorosulfite Ester |

| Substitution | PBr₃ | Ether | Alkyl Bromide | Sₙ2 on Phosphite Ester |

| Esterification | TsCl, Pyridine | CH₂Cl₂ | Tosylate Ester | Nucleophilic attack on Sulfur |

This table outlines common interconversions applicable to the hydroxymethyl group of the target molecule.

Stereochemical Outcomes and Diastereocontrol in Reaction Mechanisms

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. This has significant implications for its reactivity.

Reactions at the Hydroxymethyl Group: For most functional group interconversions of the -CH₂OH group (oxidation, conversion to halide or tosylate), the bonds to the C2 stereocenter are not broken. Therefore, these reactions proceed with retention of configuration at C2. nih.gov

Reactions Involving the Stereocenter: If a reaction were to proceed via an Sₙ2 mechanism directly at C2 (which would require prior modification of the ring), it would result in an inversion of configuration . An Sₙ1 reaction at this center would lead to a planar carbocation intermediate, resulting in racemization .

Diastereocontrol in Addition Reactions: During the hydrogenation of the aromatic ring to form (decahydronaphthalen-2-yl)methanol, a new stereocenter is created at the bridgehead carbon. The existing stereocenter at C2 can direct the approach of hydrogen to the catalyst surface. This phenomenon, known as diastereocontrol, means that the hydrogen is preferentially added to one face of the molecule over the other, leading to an unequal mixture of diastereomers (cis and trans). The non-aromatic portion of the tetralin ring exists in a half-chair conformation, and the substituent at C2 will preferentially occupy a pseudo-equatorial position to minimize steric strain, which can influence the facial selectivity of the hydrogenation. nih.gov

Role of Catalyst and Solvent in Reaction Selectivity

The choice of catalyst and solvent is critical in directing the outcome of reactions involving this compound.

Catalyst Role:

In hydrogenation , the catalyst's nature (e.g., Ni vs. Pd) influences the reaction's efficiency and can affect the cis/trans ratio of the resulting decalin product. researchgate.net

In oxidation , the choice between a mild catalyst/reagent like PCC and a strong one like KMnO₄ determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. imperial.ac.uk

Solvent Role:

Selectivity: The solvent can significantly impact reaction selectivity. For instance, in the oxidation of the primary alcohol, using a non-polar solvent like CH₂Cl₂ with PCC prevents over-oxidation. imperial.ac.uk In contrast, aqueous solvents with strong oxidants facilitate the formation of the carboxylic acid.

Mechanism and Rate: Solvents influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. osti.govrsc.org Polar aprotic solvents (e.g., DMF, DMSO) can accelerate Sₙ2 reactions, while polar protic solvents (e.g., water, ethanol) favor Sₙ1 reactions by solvating both the leaving group and the carbocation intermediate. researchgate.net The choice of solvent can thus be used to favor one mechanistic pathway over another, thereby controlling the reaction's outcome. researchgate.netchemrxiv.org

Stereochemistry and Conformational Analysis of 1,2,3,4 Tetrahydronaphthalen 2 Ylmethanol

Chiral Recognition and Enantiomeric Purity Assessment of 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol

As this compound possesses a chiral center at the carbon atom bearing the hydroxymethyl group, it exists as a pair of enantiomers. The characterization and separation of these enantiomers are fundamental for stereospecific synthesis and analysis.

The absolute configuration of the stereocenter in this compound is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org The assignment process involves the following steps:

Priority Assignment: The four groups attached to the chiral center (C2) are ranked based on the atomic number of the atom directly bonded to it. The groups are: -H, -CH2OH, and the two carbon atoms of the tetralin ring (-CH2- at C1 and -CH2- at C3).

Orientation: The molecule is oriented in three-dimensional space so that the group with the lowest priority (hydrogen, in this case) is pointing away from the observer. libretexts.org

Determining Sequence: The direction from the highest priority group to the second, and then to the third highest priority group is traced. A clockwise direction corresponds to the (R) configuration (from the Latin rectus, meaning right), while a counter-clockwise direction indicates the (S) configuration (from the Latin sinister, meaning left). libretexts.org

While the CIP rules provide a systematic nomenclature, experimental techniques are required to determine the actual absolute configuration of a synthesized or isolated sample. Several powerful methods are available for this purpose:

X-ray Crystallography: This is a definitive method that provides the precise three-dimensional structure of a molecule in its crystalline state, allowing for unambiguous assignment of the absolute configuration. usm.eduspark904.nl It requires the formation of a suitable single crystal, often of a derivative of the molecule.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be determined without the need for crystallization. spark904.nlresearchgate.net

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher method is a classic NMR-based technique particularly suited for determining the absolute configuration of chiral alcohols. usm.eduspark904.nl The alcohol is converted into two diastereomeric esters using the (R)- and (S)-enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the original alcohol can be deduced. usm.edu

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in greater amounts than the other. libretexts.orglibretexts.org It is calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric excess of compounds like this compound. researchgate.net The principle involves the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation into two distinct peaks.

Research on related tetrahydronaphthalene derivatives has shown that cyclodextrin-based CSPs are highly effective for their enantioresolution. researchgate.net The separation is influenced by the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cavities of the cyclodextrin. sigmaaldrich.com The efficiency of this separation can be fine-tuned by modifying various chromatographic parameters.

| Parameter | Condition | Effect on Separation |

|---|---|---|

| Chiral Stationary Phase | Cyclobond I 2000 RSP (β-cyclodextrin derivative) | Provides the chiral environment necessary for enantioselective interactions. |

| Mobile Phase | Methanol (B129727)/Water mixtures (e.g., 50:50 v/v) | The polarity of the mobile phase affects retention times and resolution. Higher water content generally increases retention. |

| Column Temperature | Varied (e.g., 10-40 °C) | Lowering the temperature often improves resolution (Rs) by enhancing the stability differences between the diastereomeric complexes, though it may increase analysis time. |

| Detection | UV at 200 nm | Allows for sensitive detection and quantification of the separated enantiomers. |

Data derived from studies on analogous tetrahydronaphthalene structures.

Using such optimized HPLC methods, the enantiomeric purity can be determined with high accuracy, with detection limits for the minor enantiomer often reaching levels as low as 0.02% to 0.1%. researchgate.net

Diastereomeric Derivatives and Separation Strategies

When direct separation of enantiomers by chiral chromatography is not feasible or for preparative scale separations, an alternative strategy is the conversion of the enantiomeric mixture into a mixture of diastereomers. libretexts.org Enantiomers have identical physical properties, making them difficult to separate by standard techniques like crystallization or conventional chromatography. Diastereomers, however, have different physical properties and can be separated. libretexts.org

For this compound, this can be achieved by reacting the racemic alcohol with an enantiomerically pure chiral resolving agent. A common approach is esterification with a chiral carboxylic acid, such as (R)- or (S)-mandelic acid or its derivatives, in the presence of a coupling agent.

(R,S)-Alcohol + (R)-Acid → (R,R)-Ester + (S,R)-Ester

The resulting products, (R,R)- and (S,R)-esters, are diastereomers. Due to their different shapes and polarities, they can be separated using standard laboratory techniques such as:

Fractional Crystallization: One diastereomer may be less soluble in a particular solvent system, allowing it to crystallize out of the solution, leaving the other in the mother liquor.

Silica (B1680970) Gel Chromatography: The diastereomers will typically have different retention factors (Rf) on a silica gel column, enabling their separation by flash chromatography.

Once the diastereomers are separated and purified, the original chiral alcohol enantiomers can be recovered by a simple chemical transformation, such as the hydrolysis of the ester linkage. This final step cleaves the chiral auxiliary, yielding the enantiomerically pure (R)- and (S)-1,2,3,4-tetrahydronaphthalen-2-ylmethanol.

Conformational Dynamics of the Tetrahydronaphthalene Ring in this compound

The tetrahydronaphthalene ring adopts a puckered, non-planar conformation to relieve torsional and angle strain. The most stable conformation is the half-chair . nih.govresearchgate.netnih.gov In this arrangement, four of the carbon atoms (including the two aromatic carbons of the fusion) lie in a plane, while the other two carbons of the saturated ring are positioned above and below this plane.

The parent tetralin molecule exists as a dynamic equilibrium between two rapidly interconverting half-chair conformers of equal energy. This process is known as ring inversion or ring flipping.

(P)-Half-Chair ⇌ (M)-Half-Chair

This conformational degeneracy means that, on average, the molecule does not have a single preferred shape. nih.gov The energy barrier for this inversion in related heterocyclic systems has been measured by dynamic NMR spectroscopy to be in the range of 12-15 kcal/mol, indicating rapid inversion at room temperature. clockss.org

The introduction of a substituent, such as the hydroxymethyl group at the C2 position in this compound, breaks the symmetry of the ring and influences the conformational equilibrium. The substituent can occupy one of two positions in the half-chair conformation: a pseudo-axial position (pointing roughly perpendicular to the ring plane) or a pseudo-equatorial position (pointing roughly away from the ring).

Generally, the conformer with the bulky substituent in the pseudo-equatorial position is energetically favored to minimize steric hindrance, particularly 1,3-diaxial interactions with other atoms on the ring. Therefore, for this compound, the equilibrium will favor the half-chair conformation where the -CH2OH group is in the pseudo-equatorial orientation.

| Substituent Type | Example | Effect on Conformation | Reference |

|---|---|---|---|

| Bulky Non-polar Group | -CH2OH group at C2 | Shifts the conformational equilibrium to favor the pseudo-equatorial position to minimize steric strain. | General Principle |

| Interacting Groups (cis/trans) | 1-phenyl-3-amido-tetralin | The cis-isomer adopts a locked half-chair conformation, while the trans-isomer exists as an inverting mixture of two half-chairs. | nih.gov |

| Stereoelectronic Groups | Fluorine atoms | Isosteric replacement of a [CH2−CH2] unit with a [CF2−CHF] unit can remove the conformational degeneracy, locking the ring into a predictable half-chair due to hyperconjugative interactions. | nih.gov |

This conformational preference has a direct impact on the molecule's reactivity. A pseudo-equatorial substituent is generally more sterically accessible to incoming reagents than a pseudo-axial one. Conversely, reactions that proceed through a transition state requiring a specific geometry (e.g., an anti-periplanar arrangement for an E2 elimination) will be highly dependent on the conformational equilibrium of the ring. The locked or biased conformation induced by substituents can therefore pre-organize the molecule for specific chemical transformations. nih.govnih.gov

Computational Chemistry Applications in the Study of 1,2,3,4 Tetrahydronaphthalen 2 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from the principles of quantum mechanics. These methods are used to determine molecular structure, stability, and various electronic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for calculating the properties of medium-sized organic molecules like 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol. By approximating the electron density of the molecule, DFT can be used to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.

Calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G**, can determine key geometric parameters. nih.govekb.eg For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure. The resulting data provides a detailed picture of the molecule's shape and the spatial relationship between its constituent atoms. The total electronic energy calculated for this optimized structure is a measure of the molecule's thermodynamic stability.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (aromatic) | Average bond length in the benzene (B151609) ring | ~1.40 Å |

| C-C (alicyclic) | Average bond length in the saturated ring | ~1.54 Å |

| C-O | Bond length of the alcohol group | ~1.43 Å |

| C-C-C (aromatic) | Average bond angle in the benzene ring | ~120.0° |

| C-C-C (alicyclic) | Average bond angle in the saturated ring | ~111.0° |

| C-C-O | Bond angle involving the methanol (B129727) group | ~109.5° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. nih.gov These methods, such as Møller-Plesset perturbation theory (MP) and coupled cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for certain properties. rsc.org

For this compound, high-level ab initio calculations can be employed to predict a range of chemical and physical properties with great precision. nih.gov These include:

Thermochemical Properties: Calculating the standard enthalpy of formation, heat capacity, and entropy.

Electronic Properties: Determining ionization potential and electron affinity.

Spectroscopic Properties: Predicting NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

The accuracy of these predictions is crucial for creating reliable benchmark data where experimental values are unavailable or difficult to obtain. nih.gov

The flexibility of the saturated ring and the rotatable hydroxymethyl group in this compound means it can exist in multiple spatial arrangements, or conformations. biomedres.us The tetralin ring system typically adopts a half-chair conformation. Mapping the conformational energy landscape involves systematically calculating the energy of the molecule as a function of its dihedral angles to identify all stable conformers (energy minima) and the transition states (saddle points) that connect them. researchgate.net

This analysis reveals the relative stability of different conformers and the energy barriers to interconversion between them. For instance, the hydroxymethyl group can be oriented in either a pseudo-axial or pseudo-equatorial position relative to the saturated ring, leading to distinct conformers with different energies. researchgate.net Understanding the conformational preferences is essential as the biological activity of a molecule can be highly dependent on its three-dimensional shape. nih.gov

| Conformer | Hydroxymethyl Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| 1 | Pseudo-equatorial | 0.00 (most stable) | ~85% |

| 2 | Pseudo-axial | 1.20 | ~15% |

Molecular Dynamics and Simulation Studies of this compound

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. ed.ac.uk

Derivatives of the tetralin scaffold are known to interact with various biological receptors, such as serotonin (B10506) (5-HT) and sigma (σ) receptors. nih.govnih.gov Molecular dynamics simulations are a key tool for studying how ligands, including derivatives of this compound, bind to these protein targets. frontiersin.org

In a typical simulation, the ligand and receptor are placed in a simulated physiological environment (e.g., a box of water molecules and ions). The simulation tracks the movements of the ligand as it approaches and binds to the receptor's active site. This allows researchers to:

Identify the key amino acid residues involved in the binding interaction.

Determine the preferred binding pose of the ligand.

Estimate the binding free energy, which indicates the strength of the interaction.

This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain derivatives exhibit higher affinity or selectivity for a particular receptor. acs.orgnih.gov For example, studies on various tetralin derivatives have quantified their binding affinities for the 5-HT1A receptor, providing data that can be rationalized through computational modeling. nih.gov

| Compound Derivative | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) | 5-HT1A | 1.2 | nih.gov |

| 1-Benzylpiperazine analogue of a methoxy-tetralin derivative | 5-HT1A | 3.6 | nih.gov |

| N-(3-phenylpropyl) derivative of 8-hydroxy-2-aminotetralin | 5-HT1A | 1.9 | nih.gov |

Computational methods can be used to model chemical reactions involving this compound, providing detailed mechanistic insights that are often difficult to obtain experimentally. uh.edu This involves mapping the potential energy surface (PES) of the reaction to identify the lowest energy path from reactants to products.

Key steps in reaction modeling include:

Locating Stationary Points: Identifying the structures of the reactants, products, intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products. nih.gov

For example, the oxidation of the primary alcohol in this compound to an aldehyde could be modeled. wordpress.com Computational analysis would reveal the structure of the transition state for this transformation and provide a quantitative prediction of the activation energy, helping to understand the reaction's feasibility and kinetics. nih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Oxidant | 0.0 |

| Transition State | Highest energy point of the reaction step | +25.5 |

| Products | Corresponding aldehyde + Reduced oxidant | -15.0 |

Predictive Modeling for Reactivity and Selectivity in this compound Transformations

Computational chemistry has emerged as a powerful tool for predicting the outcomes of chemical reactions, offering insights into reactivity and selectivity that can guide synthetic efforts. Through the application of theoretical models, it is possible to map out potential reaction pathways for a molecule like this compound, evaluating the energetic feasibility of various transformations and predicting the distribution of products. These predictive models are particularly valuable in understanding and controlling the formation of specific isomers in stereoselective reactions.

At the heart of predictive modeling are quantum chemical calculations, most notably Density Functional Theory (DFT), which can elucidate the electronic structure of molecules and the energetics of their transformations. By calculating the potential energy surface for a given reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate—and the intermediates. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for predicting the rate of a reaction. A lower activation energy corresponds to a faster reaction.

For a molecule such as this compound, which possesses a chiral center at the carbon bearing the hydroxyl group, predicting the stereochemical outcome of a reaction is of significant interest. Computational models can be employed to determine the relative energies of different diastereomeric transition states, which in turn allows for the prediction of which stereoisomer will be preferentially formed.

To illustrate this, consider the hypothetical acid-catalyzed dehydration of this compound. This reaction could proceed through two primary pathways, leading to the formation of two different alkene isomers: 1,2,3,4-tetrahydronaphthalen-2-yl-meth-1-ene and 1,2,3,4-tetrahydronaphthalen-2-yl-meth-2-ene. Computational modeling can predict which of these products would be favored.

The process would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant, possible intermediates, transition states, and products are optimized to find their lowest energy conformations.

Energy Calculations: The electronic energy of each optimized structure is calculated with a high degree of accuracy.

Transition State Search: Sophisticated algorithms are used to locate the transition state structures connecting the reactant to the different products.

Thermodynamic Analysis: From the calculated energies, key thermodynamic parameters such as activation energies (ΔG‡) and reaction energies (ΔG_rxn) are determined.

The pathway with the lower activation energy will be the kinetically favored one, leading to the major product under conditions where the reaction is irreversible.

Illustrative Data for Hypothetical Dehydration Reaction

The following table presents hypothetical data from a DFT study on the acid-catalyzed dehydration of this compound, showcasing how computational results can be used to predict reactivity and selectivity.

| Species | Relative Energy (kcal/mol) |

| This compound (Reactant) | 0.0 |

| Transition State 1 (leading to Product A) | +25.3 |

| Product A: 1,2,3,4-Tetrahydronaphthalen-2-yl-meth-1-ene | -5.2 |

| Transition State 2 (leading to Product B) | +28.9 |

| Product B: 1,2,3,4-Tetrahydronaphthalen-2-yl-meth-2-ene | -4.8 |

From this illustrative data, the activation energy for the formation of Product A is 25.3 kcal/mol, while for Product B it is 28.9 kcal/mol. The lower activation energy for the pathway leading to Product A suggests that it would be the major product of the reaction.

Furthermore, predictive modeling can be extended to understand the influence of different catalysts or reaction conditions on the outcome of a transformation. By incorporating solvent effects and the explicit interaction of catalyst molecules into the computational model, a more accurate and nuanced prediction of reactivity and selectivity can be achieved. This in silico approach not only provides fundamental insights into reaction mechanisms but also accelerates the discovery and optimization of new synthetic methodologies.

Advanced Applications and Derivatization Strategies for 1,2,3,4 Tetrahydronaphthalen 2 Ylmethanol As a Building Block

Utilization in the Synthesis of Complex Organic Molecules

The unique structural properties of the 1,2,3,4-tetrahydronaphthalene (B1681288) core, imparted by the fusion of an aromatic ring with a cyclohexane (B81311) ring, offer a three-dimensional architecture that is highly sought after in the synthesis of complex molecular targets. The 2-ylmethanol substituent provides a versatile anchor point for introducing a wide array of functional groups and for constructing more elaborate molecular frameworks.

Precursor for Bioactive Tetrahydronaphthalene Derivatives

The tetrahydronaphthalene motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activity. 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol serves as a crucial starting point for the synthesis of these derivatives. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into amines, halides, or other functional groups, paving the way for the creation of diverse libraries of bioactive compounds.

For instance, research into novel inhibitors of Mycobacterium tuberculosis ATP synthase has identified N-substituted tetrahydroisoquinolines as effective agents. Building on this, subsequent structure-activity relationship (SAR) studies have explored the related tetrahydronaphthalene amide (THNA) derivatives as a new class of mycobacterial inhibitors. rsc.org Similarly, various tetrahydronaphthalene derivatives have been synthesized and evaluated for their anti-inflammatory properties by measuring their ability to inhibit nitric oxide production in activated macrophages. mdpi.com

Furthermore, derivatives such as 2-(N,N-di-n-propyl-amino)-1,2,3,4-tetrahydronaphthalene are used to create potential photoaffinity ligands for the 5-hydroxytryptamine1A (5-HT1A) receptor, a key target in neuroscience research. nih.gov These examples underscore the role of the tetrahydronaphthalene scaffold as a foundational element in the development of new therapeutic agents.

Scaffold for Natural Product Analogs and Related Biomolecules

Many natural products with potent biological activities feature the aryltetralin lignan (B3055560) skeleton. A prominent example is Podophyllotoxin (B1678966), a naturally occurring compound isolated from the rhizomes of Podophyllum species, which exhibits powerful anticancer properties. researchgate.net The core structure of podophyllotoxin is a complex aryltetralin lactone. researchgate.net Synthetic chemists utilize simpler tetrahydronaphthalene building blocks to construct analogs of such complex natural products, aiming to retain or improve their therapeutic properties while simplifying the synthesis and potentially reducing toxicity. nih.govnih.govnuph.edu.uaresearchgate.net

By using the 1,2,3,4-tetrahydronaphthalene scaffold, researchers can mimic the spatial arrangement of key functional groups found in the natural product. This approach allows for the systematic exploration of structure-activity relationships. For example, modifications on the tetrahydronaphthalene core can lead to derivatives with enhanced cytotoxicity against various cancer cell lines. nih.govnih.gov The synthesis of these analogs often involves multi-step sequences where the tetrahydronaphthalene unit is a key intermediate, demonstrating its value in emulating complex natural structures. nuph.edu.ua

Intermediates in Pharmaceutical Research

The tetrahydronaphthalene framework is a key component of several approved pharmaceutical drugs. One of the most notable examples is the antidepressant Sertraline, marketed as Zoloft®. The chemical structure of Sertraline is (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine. Its synthesis is a major focus of industrial pharmaceutical chemistry.

The key precursor for the synthesis of Sertraline is a substituted tetralone, specifically 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. researchgate.netnih.gov The manufacturing process involves the reaction of this tetralone with methylamine (B109427) to form an intermediate imine (or a related nitrone), which is then stereoselectively reduced to yield the desired cis-isomer of the final amine product. researchgate.netnuph.edu.uaresearchgate.net

This established industrial synthesis highlights the importance of functionalized tetrahydronaphthalene intermediates. While the Sertraline synthesis starts with a 1-tetralone, a parallel logic applies to derivatives at the 2-position. A 2-tetralone (B1666913) could be similarly converted to this compound via reduction. This alcohol can then be transformed into a corresponding amine, making it a direct and valuable intermediate for a wide range of potential pharmaceutical candidates built upon this proven scaffold.

Table 1: Synthesis of Sertraline from a Tetralone Precursor

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

| 1 | Condensation | 4-(3,4-dichlorophenyl)-tetralone, Methylamine, TiCl₄ or Molecular Sieves | N-methylimine | researchgate.net |

| 2 | Reduction | Hydrogenation (e.g., Pd/C) | Racemic cis/trans-Sertraline | researchgate.net |

| 3 | Resolution | D-mandelic acid | (1S,4S)-Sertraline | nuph.edu.ua |

Development of Chiral Ligands and Catalysts Based on this compound Scaffolds

In the field of asymmetric catalysis, the design of effective chiral ligands is paramount. Chiral ligands coordinate to a metal center, creating a chiral environment that can direct a chemical reaction to selectively produce one of two possible enantiomers. The rigid and well-defined structure of this compound makes it an attractive scaffold for the synthesis of new chiral ligands.

Application in Asymmetric Catalysis

The development of chiral phosphine (B1218219) ligands has been a major driver of progress in asymmetric catalysis, particularly for reactions like hydrogenation. nih.govwikipedia.org These ligands, when complexed with metals such as rhodium, ruthenium, or iridium, can achieve high levels of enantioselectivity in the reduction of prochiral olefins and ketones. nih.govresearchgate.net

Starting from enantiomerically pure (R)- or (S)-1,2,3,4-tetrahydronaphthalen-2-ylmethanol, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a phosphide (B1233454) anion (e.g., LiPPh₂) to generate a chiral phosphine ligand. The resulting ligand, such as (R)- or (S)-2-(diphenylphosphinomethyl)-1,2,3,4-tetrahydronaphthalene, would feature a P-chiral center whose stereochemistry is controlled by the starting alcohol.

These P-chirogenic phosphine ligands are highly sought after due to their potential for high efficacy and selectivity in various catalytic transformations. nih.gov The tetrahydronaphthalene backbone provides a rigid framework that helps to lock the conformation of the ligand-metal complex, which is often crucial for effective stereochemical communication during the catalytic cycle.

Design of Novel Ligand Scaffolds for Transition Metal Catalysis

Beyond simple phosphines, the this compound scaffold can be elaborated into more complex and potentially more effective ligand architectures. For example, functional groups can be introduced onto the aromatic ring of the tetralin system, allowing for the creation of bidentate or tridentate ligands. These multidentate ligands can form more stable complexes with transition metals and offer more precise control over the steric and electronic environment of the metal center.

For example, the hydroxyl group of this compound can be converted to an amino group, yielding 2-(aminomethyl)-1,2,3,4-tetrahydronaphthalene. This primary amine can then be used as a building block for synthesizing a variety of chiral ligands, including Schiff bases, amides, or more complex diamine ligands. These nitrogen-based ligands are valuable in a wide range of transition metal-catalyzed reactions, including asymmetric reductions and carbon-carbon bond-forming reactions. rsc.org The modular nature of this synthesis allows for the fine-tuning of the ligand's properties by varying the substituents on either the nitrogen atom or the tetrahydronaphthalene ring, facilitating the development of optimized catalysts for specific applications.

Table 2: Potential Ligand Synthesis from this compound

| Starting Material | Transformation Steps | Ligand Type | Potential Application |

| (R)-1,2,3,4-Tetrahydronaphthalen-2-ylmethanol | 1. Tosylation 2. Nucleophilic substitution with LiPPh₂ | Chiral Monophosphine | Asymmetric Hydrogenation |

| (S)-1,2,3,4-Tetrahydronaphthalen-2-ylmethanol | 1. Oxidation to aldehyde 2. Reductive amination with a chiral amine | Chiral Diamine | Asymmetric Transfer Hydrogenation |

| This compound | 1. Conversion to 2-(aminomethyl)tetralin 2. Condensation with a salicylaldehyde (B1680747) derivative | Chiral Schiff Base | Asymmetric Cycloadditions |

Potential in Advanced Materials Research and Functional Materials Development

The unique combination of a bulky, hydrophobic tetrahydronaphthalene moiety and a versatile primary alcohol functional group in this compound makes it a promising candidate for the design of high-performance materials. The rigid bicyclic structure can be expected to enhance the thermal stability and mechanical strength of a polymer backbone, while the hydroxyl group offers a reactive site for a variety of polymerization and modification reactions.

The incorporation of the 1,2,3,4-tetrahydronaphthalene unit into a polymer chain can be envisaged through several polymerization strategies, leveraging the reactivity of the methanol (B129727) group. This group can be readily converted into other functional groups, such as esters, ethers, and urethanes, which can then participate in step-growth polymerization reactions. For instance, esterification with a dicarboxylic acid or its derivative could lead to the formation of polyesters. Similarly, reaction with a diisocyanate could yield polyurethanes.

The bulky and rigid nature of the tetrahydronaphthalene core is anticipated to introduce significant steric hindrance, which would likely restrict chain mobility. This could result in polymers with high glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical properties such as rigidity and hardness. Such characteristics are highly desirable for specialty polymers used in demanding applications, including engineering plastics, high-performance coatings, and advanced composites.

Table 1: Potential Polymer Classes and Expected Properties from this compound

| Polymer Class | Potential Co-monomer | Expected Polymer Properties | Potential Applications |

| Polyesters | Terephthaloyl chloride | High Tg, thermal stability, rigidity | Engineering plastics, fibers |

| Polyurethanes | Methylene (B1212753) diphenyl diisocyanate (MDI) | High hardness, abrasion resistance | Coatings, elastomers |

| Polyethers | Epichlorohydrin | Chemical resistance, thermal stability | Specialty adhesives, sealants |

| Polyacrylates | Acryloyl chloride (after esterification) | High refractive index, optical clarity | Optical materials, lenses |

While experimental data on these specific polymers is scarce, the principles of polymer chemistry suggest that the inclusion of the 1,2,3,4-tetrahydronaphthalene moiety would be a viable strategy for tuning the properties of these material classes.

"Smart materials" are designed to respond to external stimuli such as light, temperature, pH, or the presence of a specific chemical. The 1,2,3,4-tetrahydronaphthalene-2-ylmethanol structure offers a versatile scaffold for the development of such materials. The hydroxyl group can be used as a handle to attach stimulus-responsive functional groups.

For example, the attachment of photochromic molecules, such as spiropyrans or azobenzenes, to the hydroxyl group could lead to the creation of light-responsive polymers. In such materials, the tetrahydronaphthalene unit would serve as a robust matrix for the photoactive component. Similarly, the incorporation of thermoresponsive polymer chains, like poly(N-isopropylacrylamide), could be achieved through grafting techniques, resulting in materials that exhibit a lower critical solution temperature (LCST) behavior.

Furthermore, the aromatic ring of the tetrahydronaphthalene core itself can be functionalized to introduce additional properties. For instance, sulfonation of the aromatic ring could impart ion-exchange capabilities, while the introduction of specific binding sites could lead to the development of chemical sensors.

Table 2: Hypothetical Functionalization Strategies for Smart Materials

| Stimulus | Functionalization Approach | Resulting Material Type | Potential Application |

| Light | Attachment of azobenzene (B91143) moieties | Photo-switchable polymer | Optical data storage, light-activated actuators |

| Temperature | Grafting of poly(N-isopropylacrylamide) chains | Thermo-responsive hydrogel | Drug delivery systems, smart surfaces |

| pH | Introduction of carboxylic acid groups | pH-responsive polymer | pH sensors, controlled release systems |

| Chemical | Covalent attachment of specific receptors | Chemically-responsive material | Targeted analyte detection |

The development of smart materials based on this compound remains a promising area for future research. The combination of its rigid core and functionalizable nature provides a solid foundation for the design of novel materials with tailored responsive behaviors.

Advanced Spectroscopic Characterization Methodologies for 1,2,3,4 Tetrahydronaphthalen 2 Ylmethanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol, offering detailed insights into its carbon-hydrogen framework and the connectivity of its atoms.

Multi-dimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the molecular structure of this compound.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, cross-peaks would be expected between the protons of the aliphatic ring and the methylene (B1212753) group of the hydroxymethyl substituent. For instance, the methine proton at C2 would show correlations to the adjacent methylene protons at C1 and C3. The aromatic protons would also exhibit correlations with their neighbors on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For example, the protons of the methylene group in the hydroxymethyl substituent would show correlations to the C2 and C3 carbons, confirming the attachment of this group to the C2 position of the tetralin core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 1 | ~2.5-3.0 (m) | ~30-35 | C2, C4a, C8a |

| 2 | ~3.8-4.2 (m) | ~70-75 | C1, C3, C4, CH₂OH |

| 3 | ~1.5-2.0 (m) | ~25-30 | C2, C4, C4a |

| 4 | ~2.7-3.2 (m) | ~28-33 | C2, C3, C4a, C5, C8a |

| 4a | - | ~135-140 | - |

| 5 | ~7.0-7.2 (m) | ~128-132 | C4, C6, C7, C8a |

| 6 | ~7.0-7.2 (m) | ~125-129 | C5, C8 |

| 7 | ~7.0-7.2 (m) | ~125-129 | C5, C8, C8a |

| 8 | ~7.0-7.2 (m) | ~128-132 | C6, C7, C8a |

| 8a | - | ~135-140 | - |

| CH₂OH | ~3.5-3.8 (d) | ~65-70 | C2 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. NMR spectroscopy in conjunction with chiral auxiliaries can be used to determine the enantiomeric purity and even the absolute configuration of a sample.

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to a solution of the racemic alcohol. The CSR forms diastereomeric complexes with each enantiomer, which have different magnetic environments. This results in the separation of NMR signals for the two enantiomers, allowing for the determination of their relative proportions (enantiomeric excess) by integration of the separated peaks. The magnitude of the induced shifts can also sometimes be used to infer the absolute configuration by comparing with known standards or through computational modeling.

Chiral Derivatizing Agents (CDAs): Alternatively, the alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The resulting diastereomers are chemically distinct and will exhibit separate signals in the ¹H and ¹⁹F NMR spectra, allowing for the quantification of the enantiomeric composition. Analysis of the chemical shift differences between the diastereomers can also be used to determine the absolute configuration of the original alcohol.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for confirming its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm its elemental composition as C₁₁H₁₄O.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₅O⁺ | 163.1117 |

| [M+Na]⁺ | C₁₁H₁₄ONa⁺ | 185.0937 |

| [M]⁺• | C₁₁H₁₄O⁺• | 162.1039 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. The fragmentation of this compound is expected to follow pathways characteristic of benzylic alcohols and tetralin structures.

Key fragmentation pathways would likely include:

Loss of water (-18 Da): A common fragmentation for alcohols, leading to the formation of a stable carbocation.

Loss of the hydroxymethyl group (-31 Da): Cleavage of the C2-CH₂OH bond.

Retro-Diels-Alder reaction: Fragmentation of the saturated ring, a characteristic of tetralin derivatives, which can lead to the loss of ethene (-28 Da).

Formation of a tropylium-like ion: Rearrangement of the tetralin ring system can lead to the formation of stable aromatic fragment ions.

Table 3: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound (Precursor Ion m/z 163.1)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 145.1 | H₂O | C₁₁H₁₃⁺ |

| 131.1 | CH₂O | C₁₀H₁₁⁺ |

| 117.1 | H₂O + C₂H₄ | C₉H₉⁺ |

| 105.1 | C₃H₆O | C₈H₉⁺ |

| 91.1 | C₄H₈O | C₇H₇⁺ (Tropylium ion) |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound. These techniques are complementary and can be used for structural confirmation and to study intermolecular interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Key characteristic absorptions for this compound would include a broad O-H stretching band due to the alcohol group (typically around 3300-3400 cm⁻¹), C-H stretching bands for both the aromatic and aliphatic portions (around 2800-3100 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹). The C-O stretching vibration of the primary alcohol would also be observable (around 1050 cm⁻¹).

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Predominant Technique |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3500 | IR (strong, broad) |

| Aromatic C-H stretch | 3000 - 3100 | IR (medium), Raman (strong) |

| Aliphatic C-H stretch | 2850 - 2960 | IR (strong), Raman (strong) |

| Aromatic C=C stretch | 1450 - 1610 | IR (medium), Raman (strong) |

| CH₂ scissoring | 1440 - 1480 | IR (medium) |

| C-O stretch | 1000 - 1100 | IR (strong) |

| Aromatic C-H out-of-plane bend | 740 - 780 | IR (strong) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. thermofisher.comsemlab.com When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies, resulting in the absorption of radiation. thermofisher.comupi.edu The resulting FTIR spectrum is a molecular fingerprint, plotting absorbance or transmittance against wavenumber, which corresponds to the vibrational frequencies of the molecule's functional groups. semlab.com

For this compound, the spectrum exhibits several characteristic absorption bands that confirm its structure:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration. The broadening is due to intermolecular hydrogen bonding.

C-H Aromatic Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations within the benzene ring.

C-H Aliphatic Stretch: Strong, sharp absorption bands found just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the saturated portion of the tetralin ring and the methanol (B129727) group. semlab.com

C=C Aromatic Stretch: One or more medium to weak intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C bond stretching within the aromatic ring.

C-O Stretch: A strong band in the fingerprint region, typically between 1260-1000 cm⁻¹, corresponds to the stretching vibration of the C-O bond of the primary alcohol.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H (-CH₂, -CH) | C-H Stretch | 2950 - 2850 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Primary Alcohol (C-O) | C-O Stretch | ~1050 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a valuable complementary technique to FTIR for molecular characterization. nih.gov It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. s-a-s.org The resulting shifts in wavelength provide information about the vibrational modes of the molecule. s-a-s.org While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov

In the analysis of this compound, Raman spectroscopy is particularly effective for observing non-polar bonds and skeletal vibrations:

Aromatic Ring Vibrations: The benzene ring gives rise to strong, sharp bands. A characteristic ring-breathing mode is typically observed around 1000 cm⁻¹. Other C=C stretching vibrations within the ring appear in the 1580-1620 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching produces signals around 3050 cm⁻¹, while aliphatic C-H stretching modes are found in the 2800-3000 cm⁻¹ range. researchgate.net

C-C Skeletal Vibrations: The carbon-carbon single bonds of the tetralin skeleton produce characteristic signals in the fingerprint region (800-1200 cm⁻¹), providing a detailed fingerprint of the molecule's structure.

Table 2: Expected Raman Shifts for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | C-H Stretch | ~3050 | Strong |

| Aliphatic C-H | C-H Stretch | 2800 - 3000 | Strong |

| Aromatic Ring | C=C Stretch | 1580 - 1620 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong, Sharp |

| Tetralin Skeleton | C-C Stretch | 800 - 1200 | Medium |

Chromatographic and Other Analytical Techniques

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds. gcms.cznih.gov In the context of this compound analysis, GC-MS is indispensable for assessing purity and detecting trace-level impurities. nih.gov

The process begins with the gas chromatograph, where the sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time, which can be used for its identification. shimadzu.com

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecules in a reproducible manner. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a unique chemical fingerprint. gcms.cz

Key features in the mass spectrum of this compound would include:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule's mass (162.23 g/mol ) may be observed, confirming the molecular weight.

Key Fragmentation Peaks: Common fragmentation patterns for this structure would involve the loss of a water molecule (M-18), the loss of the -CH₂OH group (M-31), and cleavages within the tetralin ring structure, providing definitive structural confirmation.

Table 3: Expected Mass Fragments in GC-MS Analysis of this compound

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |

| 144 | [M - H₂O]⁺ | Loss of water |

| 131 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 115 | [C₉H₇]⁺ | Indenyl cation (from ring fragmentation) |

| 91 | [C₇H₇]⁺ | Tropylium cation (common in aromatic compounds) |

Chiral Chromatography for Enantiomeric Separation and Analysis

This compound possesses a chiral center at the C-2 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). Chiral chromatography is the definitive technique for separating and quantifying these enantiomers. wikipedia.orgsigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP), which is itself an enantiomerically pure compound immobilized on a solid support (often silica). wikipedia.org The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the CSP. researchgate.net Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained on the column longer than the other, allowing for their separation. researchgate.net

Commonly used CSPs for separating chiral alcohols include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) gel support. fagg-afmps.be The choice of mobile phase, typically a mixture of alkanes and alcohols like hexane (B92381) and isopropanol, is critical for optimizing the resolution between the enantiomeric peaks. sigmaaldrich.com The successful application of this technique allows for the determination of enantiomeric excess (ee) or enantiomeric ratio (er), which is crucial in fields where stereochemistry influences biological activity or material properties.

Table 4: Principles of Chiral Chromatography for Enantiomeric Separation

| Component/Concept | Function/Principle | Relevance to this compound |

|---|---|---|

| Chiral Stationary Phase (CSP) | An enantiomerically pure material that provides a chiral environment for interaction. wikipedia.org | Forms transient diastereomeric complexes with (R)- and (S)-enantiomers. |

| Chiral Recognition | Differential interaction (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the CSP and the enantiomers. wikipedia.org | The hydroxyl and aromatic groups of the analyte are key sites for differential interactions. |

| Mobile Phase | A solvent system that carries the analyte through the column; its composition affects retention and resolution. | Typically normal-phase solvents (e.g., hexane/isopropanol) are used to modulate interactions with polysaccharide-based CSPs. |

| Enantiomeric Resolution (Rs) | A quantitative measure of the degree of separation between the two enantiomer peaks. fagg-afmps.be | A high Rs value indicates a successful separation and allows for accurate quantification of each enantiomer. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net While obtaining a suitable single crystal of this compound can be challenging, a successful analysis provides an unambiguous determination of its molecular structure in the solid state. researchgate.net

The method involves directing a beam of X-rays onto a single crystal. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact position of each atom can be determined with high precision.

For this compound, X-ray crystallography would definitively establish:

Absolute Configuration: If a chiral crystallization method is used or the sample is enantiomerically pure, the absolute stereochemistry ((R) or (S)) at the C-2 center can be determined.

Conformation: The precise conformation of the non-aromatic cyclohexene (B86901) ring (e.g., half-chair) can be elucidated. nih.gov

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule are obtained. nih.govnih.gov

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding involving the hydroxyl group.

Table 5: Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-O, C-H). nih.gov |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C, C-C-O). nih.gov |

| Torsion (Dihedral) Angles | The angle between planes through two sets of three atoms, defining the molecular conformation. nih.gov |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. A key method involves reacting a tetrahydronaphthalene precursor with iodine and triphenylphosphine in a dichloromethane/ether solvent system. Critical factors include stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to iodine) and reaction time (20 minutes for iodination). Post-reaction quenching with Na₂S₂O₃ ensures stability . Yield optimization requires monitoring intermediates via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include δ 1.5–2.2 ppm (methylene protons of the tetrahydronaphthalene ring) and δ 3.6–4.0 ppm (methanol -CH₂OH group). Diastereotopic protons may split into multiplets .

- IR : A broad peak ~3300 cm⁻¹ (O-H stretch) and 1050–1100 cm⁻¹ (C-O bond) confirm the alcohol moiety .